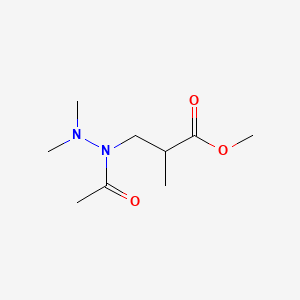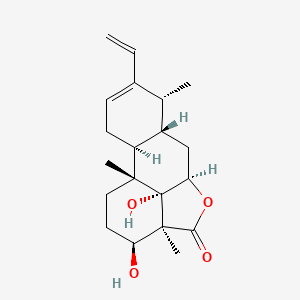
Sonomolide B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sonomolide B is a novel compound that has garnered attention due to its broad-spectrum antifungal properties. It is one of the two sonomolides, the other being Sonomolide A, isolated from a coprophilous fungus.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sonomolide B involves several steps, starting with the preparation of the core structure through a series of organic reactions. The synthetic route typically includes the formation of key intermediates, followed by cyclization and functional group modifications to achieve the final structure. The reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure the desired yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required standards for commercial use .
Analyse Des Réactions Chimiques
Types of Reactions
Sonomolide B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while reduction reactions may produce alcohols or amines .
Applications De Recherche Scientifique
Sonomolide B has several scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its antifungal properties and potential use in controlling fungal infections in plants and animals.
Medicine: Explored for its potential as an antifungal agent in treating human fungal infections.
Mécanisme D'action
The mechanism of action of Sonomolide B involves its interaction with fungal cell membranes, leading to disruption of membrane integrity and inhibition of fungal growth. The compound targets specific enzymes and pathways involved in cell wall synthesis and membrane function, ultimately causing cell death. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that this compound interferes with ergosterol biosynthesis, a key component of fungal cell membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sonomolide A: Another antifungal compound isolated from the same fungus, with similar but distinct structural features and biological activities.
Amphotericin B: A well-known antifungal agent with a different mechanism of action, targeting fungal cell membranes by binding to ergosterol.
Fluconazole: An antifungal drug that inhibits ergosterol synthesis, similar to the proposed mechanism of Sonomolide B.
Uniqueness
This compound is unique due to its broad-spectrum antifungal activity and its potential for use in various applications beyond medicine, such as agriculture and industry. Its distinct structural features and specific mechanism of action make it a valuable compound for further research and development .
Propriétés
Numéro CAS |
172486-69-0 |
|---|---|
Formule moléculaire |
C20H28O4 |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
(1R,2S,6R,7S,9R,12S,13S,16S)-5-ethenyl-13,16-dihydroxy-1,6,12-trimethyl-10-oxatetracyclo[7.6.1.02,7.012,16]hexadec-4-en-11-one |
InChI |
InChI=1S/C20H28O4/c1-5-12-6-7-14-13(11(12)2)10-16-20(23)18(14,3)9-8-15(21)19(20,4)17(22)24-16/h5-6,11,13-16,21,23H,1,7-10H2,2-4H3/t11-,13-,14-,15-,16+,18+,19+,20-/m0/s1 |
Clé InChI |
HQKRCEBCNPNBKW-JTKBMLCESA-N |
SMILES isomérique |
C[C@@H]1[C@@H]2C[C@@H]3[C@@]4([C@@]([C@H]2CC=C1C=C)(CC[C@@H]([C@@]4(C(=O)O3)C)O)C)O |
SMILES canonique |
CC1C2CC3C4(C(C2CC=C1C=C)(CCC(C4(C(=O)O3)C)O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


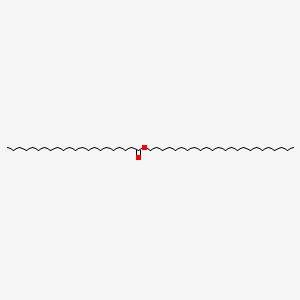

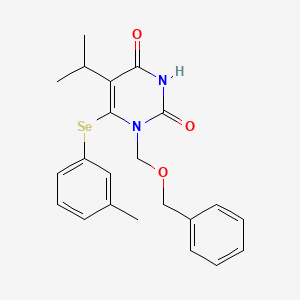
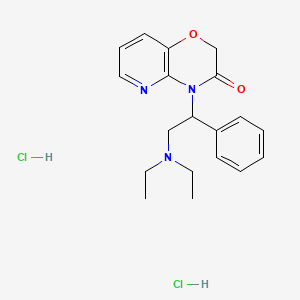
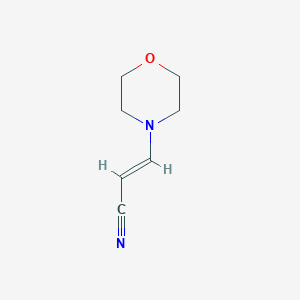

![N,N-dimethyl-1-[4-(3-piperidin-1-ylpropoxy)phenyl]propan-2-amine;dihydrochloride](/img/structure/B12762461.png)
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[3-[(2-hydroxyethyl)sulfonyl]phenyl]amino]-9,10-dioxo-](/img/structure/B12762466.png)


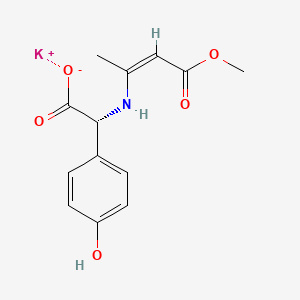

![1H-Benzimidazole, 5-(4,5-dihydro-1H-imidazol-2-yl)-2-[5-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-2-furanyl]-](/img/structure/B12762489.png)
